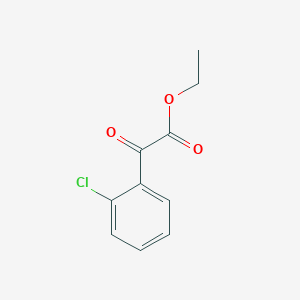

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Description

BenchChem offers high-quality Ethyl 2-(2-chlorophenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-chlorophenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARLYWYQFMPGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468882 | |

| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-75-5 | |

| Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 62123-75-5), a key building block in the synthesis of various pharmaceuticals and complex organic molecules. This document details three core synthetic strategies: Friedel-Crafts acylation, Grignard reaction, and the oxidation of a precursor alcohol. For each method, a thorough experimental protocol is provided, alongside a summary of quantitative data and a visual representation of the workflow. The information is intended to equip researchers, chemists, and professionals in drug development with the necessary details to effectively synthesize this important α-keto ester.

Introduction

Ethyl 2-(2-chlorophenyl)-2-oxoacetate, also known as ethyl 2-chlorobenzoylformate, is an α-keto ester of significant interest in organic synthesis. Its molecular structure, featuring a reactive ketone and an ester functional group attached to a 2-chlorophenyl ring, makes it a versatile intermediate for the construction of a variety of heterocyclic compounds and pharmacologically active agents. The presence of the chlorine atom at the ortho position of the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.

This guide will explore three prominent and practical methods for the synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate, providing detailed experimental protocols and quantitative data to facilitate reproducible and scalable synthesis.

Core Synthetic Strategies

The synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate can be achieved through several strategic disconnections. The most common and industrially viable methods include:

-

Method 1: Friedel-Crafts Acylation: The direct acylation of chlorobenzene with an appropriate acylating agent.

-

Method 2: Grignard Reaction: The reaction of a Grignard reagent derived from 2-chlorobenzaldehyde with an oxalate derivative.

-

Method 3: Oxidation of a Precursor Alcohol: The oxidation of the corresponding α-hydroxy ester, ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Each of these methodologies presents distinct advantages and challenges concerning starting material availability, reaction conditions, yield, and scalability. The subsequent sections will provide a detailed examination of each approach.

Method 1: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this approach, chlorobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chloro substituent on the benzene ring is an ortho, para-director, leading to a mixture of isomers.[1][2][3] Due to steric hindrance from the acyl group, the para-substituted product is generally favored in Friedel-Crafts acylations of chlorobenzene.[1] However, for the synthesis of the target ortho-isomer, separation from the major para-isomer is a critical consideration.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Materials | Chlorobenzene, Ethyl Oxalyl Chloride, Anhydrous Aluminum Chloride | |

| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), or Nitrobenzene | [2] |

| Temperature | 0 - 60 °C | |

| Reaction Time | 1 - 5 hours | [2] |

| Typical Yield | 60-75% (total isomers, estimated for similar reactions) | [4] |

| Isomer Distribution (o:p) | Variable, with para being the major product | [1][2][3] |

Experimental Protocol

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube to maintain anhydrous conditions.

-

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Following the addition, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of ortho and para isomers, can be purified by fractional vacuum distillation or column chromatography on silica gel to isolate the desired Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Method 2: Grignard Reaction

This synthetic route involves the preparation of a Grignard reagent from 2-chlorobenzaldehyde, which subsequently reacts with diethyl oxalate to yield the target α-keto ester.[5] This method requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Materials | 2-Chlorobenzaldehyde, Magnesium turnings, Diethyl oxalate | [5] |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | [5] |

| Temperature | -78 °C to room temperature | [5] |

| Reaction Time | 2 - 4 hours | [5] |

| Typical Yield | Moderate to good (estimated) |

Experimental Protocol

Part A: Preparation of 2-Chlorophenylmagnesium Bromide

Materials:

-

2-Chlorobenzaldehyde

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small amount of a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

-

Once initiated, add the remaining solution of 2-chlorobenzaldehyde dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of 2-chlorophenylmagnesium bromide is used directly in the next step.

Part B: Reaction with Diethyl Oxalate

Materials:

-

2-Chlorophenylmagnesium bromide solution (from Part A)

-

Diethyl oxalate

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ice

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Part A to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated ammonium chloride solution while cooling the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Workflow Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Chlorotoluene with Ethyl Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride, a key transformation in the synthesis of valuable pharmaceutical and chemical intermediates. The document details the underlying reaction mechanism, explores the critical factors influencing regioselectivity, and presents a standardized experimental protocol. Quantitative data on reaction parameters and product distribution are summarized for clarity. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2][3] This reaction, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), is fundamental in the production of aryl ketones.[4][5] The acylation of substituted aromatic compounds like 2-chlorotoluene is of particular interest as it leads to the formation of multifunctional molecules that are precursors in various industrial applications, including pharmaceuticals and agrochemicals.

This guide focuses on the specific reaction between 2-chlorotoluene and ethyl oxalyl chloride. The resulting products, ethyl (chloro-methyl-benzoyl)glyoxylates, are versatile intermediates. The directing effects of both the chloro and methyl substituents on the aromatic ring of 2-chlorotoluene play a crucial role in determining the isomeric distribution of the products. Understanding and controlling this regioselectivity is paramount for optimizing the synthesis of the desired isomer.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In this specific case, ethyl oxalyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to generate the ethoxalylium cation. This cation then attacks the electron-rich aromatic ring of 2-chlorotoluene.

Formation of the Electrophile

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of the ethyl oxalyl chloride, leading to the formation of a resonance-stabilized acylium ion.[6][7]

Electrophilic Aromatic Substitution

The acylium ion then acts as an electrophile and attacks the π-electron system of the 2-chlorotoluene ring, forming a sigma complex (arenium ion). Subsequent deprotonation of the arenium ion by [AlCl₄]⁻ restores the aromaticity of the ring and regenerates the catalyst, yielding the final acylated product.[1][8]

Directing Effects and Regioselectivity

The regiochemical outcome of the acylation of 2-chlorotoluene is governed by the directing effects of the two substituents on the benzene ring:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

In 2-chlorotoluene, the methyl group is at position 1 and the chloro group is at position 2. The activating methyl group directs incoming electrophiles to positions 4 and 6. The deactivating chloro group also directs to positions 4 and 6 (relative to its own position). Therefore, both substituents reinforce substitution at the 4- and 6-positions . The positions 3 and 5 are sterically hindered by the adjacent substituents. Consequently, the primary products expected from this reaction are ethyl 2-(3-chloro-4-methylbenzoyl)glyoxylate and ethyl 2-(5-chloro-2-methylbenzoyl)glyoxylate.

Due to steric hindrance from the adjacent chloro group, acylation at the 6-position is generally less favored than at the 4-position. Thus, the major product is predicted to be the isomer resulting from acylation at the position para to the methyl group.

Experimental Protocol

The following is a general experimental procedure for the Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Chlorotoluene | C₇H₇Cl | 126.58 | ≥99% |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | ≥98% |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |

| Ice | H₂O | 18.02 | - |

Reaction Setup and Procedure

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 2.0 molar equivalents relative to 2-chlorotoluene) is added to anhydrous dichloromethane in the reaction flask. The mixture is stirred to form a suspension.

-

Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 to 1.4 molar equivalents) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride at 0-5 °C (ice bath).

-

Addition of Aromatic Substrate: 2-Chlorotoluene (1.0 molar equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure.

Data Presentation

| Parameter | Value/Range | Notes |

| Reactant Ratios | ||

| 2-Chlorotoluene | 1.0 eq | Limiting Reagent |

| Ethyl Oxalyl Chloride | 1.0 - 1.4 eq | A slight excess may be used to ensure complete reaction. |

| Aluminum Chloride | 1.1 - 2.0 eq | A stoichiometric amount or more is typically required.[9] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | Anhydrous conditions are crucial. |

| Temperature | 0 °C to Room Temp. | Initial cooling is necessary to control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | Monitored by TLC. |

| Product Distribution (Predicted) | ||

| Ethyl 2-(3-chloro-4-methylbenzoyl)glyoxylate | Major Product | Acylation at the position para to the methyl group. |

| Ethyl 2-(5-chloro-2-methylbenzoyl)glyoxylate | Minor Product | Acylation at the position ortho to the methyl group. |

| Yield | Variable | Highly dependent on reaction conditions and purity of reagents. |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the Friedel-Crafts acylation of 2-chlorotoluene.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of 2-chlorotoluene with ethyl oxalyl chloride is a robust method for the synthesis of ethyl (chloro-methyl-benzoyl)glyoxylates. The regioselectivity of the reaction is predictable based on the directing effects of the substituents on the aromatic ring, with the major product arising from acylation at the 4-position. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving high yields. The experimental protocol and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of these and related compounds. Further optimization of catalyst choice and reaction parameters may lead to improved yields and selectivity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. allstudyjournal.com [allstudyjournal.com]

- 5. allstudyjournal.com [allstudyjournal.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]

Spectroscopic and Synthetic Overview of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic information and synthetic considerations for Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 62123-75-5). Due to the limited availability of specific experimental spectroscopic data in public databases, this document presents predicted spectroscopic characteristics based on known chemical principles and data from structurally analogous compounds. Additionally, a generalized synthetic protocol is outlined.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 2-(2-chlorophenyl)-2-oxoacetate

-

Molecular Weight: 212.63 g/mol

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.3 - 1.5 | Triplet | ~ 7 |

| Ethyl -CH₂ | 4.3 - 4.5 | Quartet | ~ 7 |

| Aromatic-H | 7.3 - 7.8 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~ 14 |

| Ethyl -CH₂ | ~ 62 |

| Aromatic C-Cl | ~ 132 |

| Aromatic C-H | 127 - 135 |

| Aromatic C-C=O | ~ 133 |

| Ester C=O | ~ 163 |

| Ketone C=O | ~ 185 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C-O Stretch | 1100 - 1300 |

| C-Cl Stretch | 750 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

Table 4: Predicted Mass Spectrometry Data

| Fragment | m/z |

| [M]⁺ | 212/214 (isotope pattern for Cl) |

| [M - OCH₂CH₃]⁺ | 167/169 |

| [C₆H₄ClCO]⁺ | 139/141 |

| [C₆H₄Cl]⁺ | 111/113 |

Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate is not available in the searched literature. However, a common method for the synthesis of α-keto esters is through the Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative. The following is a generalized protocol that could be adapted for the synthesis of the target compound.

Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate via Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add ethyl oxalyl chloride dropwise.

-

After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Characterization:

The purified product would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should be compared with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 2-(2-chlorophenyl)-2-oxoacetate. As of the latest literature search, experimentally derived spectra for this specific compound are not publicly available. The predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Introduction

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is an alpha-keto ester derivative of chlorobenzene. The unique electronic environment of the carbonyl groups and the substituted aromatic ring gives rise to a characteristic NMR spectrum that is crucial for its identification and characterization. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a generalized experimental protocol for NMR analysis, and visual representations of its structure and predicted spectral assignments.

Predicted NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For Ethyl 2-(2-chlorophenyl)-2-oxoacetate, the electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic and ethyl group protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Ethyl 2-(2-chlorophenyl)-2-oxoacetate is expected to show signals corresponding to the ethyl group and the four protons of the chlorophenyl ring.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | ~ 7.1 | 3H |

| CH₂ (ethyl) | 4.3 - 4.5 | Quartet (q) | ~ 7.1 | 2H |

| Aromatic H | 7.3 - 7.8 | Multiplet (m) | - | 4H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for the ethyl group carbons, the two carbonyl carbons, and the six carbons of the chlorophenyl ring.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~ 14 |

| CH₂ (ethyl) | ~ 62 |

| Aromatic C (quaternary, C-Cl) | ~ 132 |

| Aromatic C (quaternary, C-C=O) | ~ 133 |

| Aromatic CH | 127 - 135 |

| C=O (keto) | ~ 185 |

| C=O (ester) | ~ 163 |

Experimental Protocol for NMR Analysis

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for ethyl aryl-alpha-ketoesters.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

A Comprehensive Guide to Starting Materials for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic selection of appropriate starting materials is a critical first step that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This technical guide provides an in-depth exploration of common starting materials for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, with a focus on widely applicable and robust synthetic methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a conceptual overview but also practical, actionable data and experimental protocols.

Core Starting Materials and Their Transformation into Heterocycles

The landscape of heterocyclic synthesis is vast, but a number of key starting material classes are repeatedly employed due to their versatility and commercial availability. These building blocks possess the requisite functionality to undergo cyclization reactions, often through well-established named reactions.

1,3-Dicarbonyl Compounds: Versatile Precursors for a Multitude of Heterocycles

1,3-Dicarbonyl compounds, including β-ketoesters and β-diketones, are arguably among the most important starting materials in heterocyclic chemistry. Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic α-proton, allowing for a variety of condensation reactions.

A prime example of their application is the Hantzsch Pyridine Synthesis , a multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[1][2][3][4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[1][2][3][4]

The yields of the Hantzsch synthesis are influenced by the nature of the starting materials and the reaction conditions. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in many cases, improve yields.[5][6][7][8]

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol | 84 | [7] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave (140°C, 10 min) | 92 | [7] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave (140°C, 10 min) | 88 | [7] |

| Formaldehyde | Methyl acetoacetate | Ammonium acetate | Conventional heating | 75 | [2] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasonic irradiation in aqueous micelles | 96 | [2] |

1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Heterocycles

1,4-Dicarbonyl compounds are the quintessential starting materials for the synthesis of five-membered aromatic heterocycles—furans, pyrroles, and thiophenes—through the celebrated Paal-Knorr Synthesis .[9][10][11] This acid-catalyzed condensation reaction is highly versatile and generally provides good to excellent yields of the desired heterocycle.[9][10][11]

-

Furan Synthesis: Achieved by the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.[9][12]

-

Pyrrole Synthesis: Involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13][14]

-

Thiophene Synthesis: Requires a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to incorporate the sulfur atom into the ring.[15][16][17]

The choice of catalyst and reaction conditions can be tailored to optimize the synthesis of the desired heterocycle from a common 1,4-dicarbonyl precursor like 2,5-hexanedione.

| Heterocycle | 1,4-Dicarbonyl | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| 2,5-Dimethylfuran | 2,5-Hexanedione | - | p-TsOH, Toluene, Reflux | >90 | [9] |

| 2,5-Dimethylfuran | 2,5-Hexanedione | - | Trifluoroacetic Acid | High | [12] |

| 1-Phenyl-2,5-dimethylpyrrole | 2,5-Hexanedione | Aniline | Acetic Acid, Reflux | 91 | [18] |

| 1-Benzyl-2,5-dimethylpyrrole | 2,5-Hexanedione | Benzylamine | Acetic Acid, Reflux | 89 | [19] |

| 2,5-Dimethyl-1H-pyrrole | 2,5-Hexanedione | Ammonium acetate | N,N'-dimethylurea/L-(+)-tartaric acid | 88 | [18] |

| 2,5-Dimethylthiophene | 2,5-Hexanedione | Lawesson's Reagent | Toluene, Reflux | High | [15][20] |

| 2,5-Dimethylthiophene | 2,5-Hexanedione | P₄S₁₀ | Xylene, Reflux | Good | [15] |

α-Methylene Carbonyls and Active Methylene Nitriles: Building Blocks for 2-Aminothiophenes

The Gewald Aminothiophene Synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[21][22] This reaction brings together a ketone or aldehyde (an α-methylene carbonyl compound), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[21][22] The resulting 2-aminothiophenes are valuable intermediates in medicinal chemistry.

The yield of the Gewald synthesis is dependent on the reactivity of the carbonyl compound and the active methylene nitrile, as well as the choice of solvent and catalyst.[23][24]

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 96 | [23] |

| Acetone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 82 | [24] |

| Cyclopentanone | Malononitrile | Piperidinium borate | Ethanol/Water | 100°C | 95 | [23] |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water | 100°C | 92 | [23] |

| Cyclohexanone | Ethyl Cyanoacetate | Triethylamine/Water | Room Temperature | 98 | [21] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of heterocyclic compounds. The following sections provide step-by-step procedures for the key synthetic transformations discussed.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch pyridine synthesis using conventional heating.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

-

Add ethanol (20 mL) to the flask and place a magnetic stir bar inside.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of heptane and ethyl acetate as the eluent.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane to afford the pure product.

Protocol 2: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole

This protocol details the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Materials:

-

2,5-Hexanedione (1.14 g, 10 mmol)

-

Benzylamine (1.07 g, 10 mmol)

-

Glacial acetic acid (5 mL)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in ethanol (20 mL).

-

Add glacial acetic acid (5 mL) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a one-pot synthesis of a 2-aminothiophene derivative.

Materials:

-

Cyclohexanone (0.98 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Elemental sulfur (0.32 g, 10 mmol)

-

Morpholine (0.87 g, 10 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a 50 mL round-bottom flask, add cyclohexanone (0.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).

-

Add morpholine (0.87 g, 10 mmol) dropwise to the stirred mixture.

-

Heat the reaction mixture to 50°C and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and experimental workflows.

Caption: Reaction pathway of the Hantzsch Pyridine Synthesis.

Caption: Logical workflow for Paal-Knorr synthesis.

Caption: Experimental workflow for the Gewald synthesis.

Conclusion

The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. A thorough understanding of the key starting materials and the synthetic methodologies for their transformation is paramount for the efficient and successful development of novel chemical entities. This guide has provided a detailed overview of some of the most fundamental and widely used starting materials, including 1,3- and 1,4-dicarbonyl compounds, as well as α-methylene carbonyls and active methylene nitriles. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers, scientists, and drug development professionals in their pursuit of innovative heterocyclic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 17. chemtube3d.com [chemtube3d.com]

- 18. An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. rgmcet.edu.in [rgmcet.edu.in]

- 20. Thiophene synthesis [organic-chemistry.org]

- 21. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. d-nb.info [d-nb.info]

- 24. researchgate.net [researchgate.net]

Ethyl 2-(2-chlorophenyl)-2-oxoacetate: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a pivotal pharmaceutical intermediate, playing a crucial role in the synthesis of a variety of therapeutic agents. Its unique chemical structure, featuring a reactive α-ketoester moiety, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of its synthesis, key chemical properties, and significant applications in drug development, with a particular focus on its role as a precursor in the synthesis of the antiplatelet drug Clopidogrel. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical Properties and Specifications

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a pale yellow liquid under standard conditions. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 62123-75-5 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature |

Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

The primary industrial synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate is achieved through the Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to manage HCl gas evolution. The apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: A solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Chlorobenzene: Chlorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Applications as a Pharmaceutical Intermediate

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a valuable precursor for the synthesis of various pharmaceutical agents, primarily due to its ability to participate in reactions that form key heterocyclic structures.

Synthesis of Quinoxaline Derivatives

The α-ketoester functionality of Ethyl 2-(2-chlorophenyl)-2-oxoacetate makes it an ideal substrate for condensation reactions with o-phenylenediamines to form quinoxalinone derivatives. Quinoxalines are a class of nitrogen-containing heterocycles that are core structures in many biologically active compounds with a wide range of activities, including antiviral, antibacterial, and anticancer properties.

Materials:

-

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

-

o-Phenylenediamine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.

Caption: Workflow for the synthesis of a quinoxalinone derivative.

Precursor to Clopidogrel

Ethyl 2-(2-chlorophenyl)-2-oxoacetate serves as a key starting material for the synthesis of 2-chlorophenylglycine, a crucial intermediate in the production of the antiplatelet drug Clopidogrel. The synthesis involves the conversion of the keto group to an amino group, followed by esterification to yield the desired intermediate.

Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Clopidogrel's active metabolite irreversibly binds to the P2Y12 receptor, blocking this pathway and thus inhibiting platelet aggregation.

Caption: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of Clopidogrel.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and applications of Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

| Reaction | Reactants | Catalyst/Solvent | Conditions | Yield | Purity |

| Friedel-Crafts Acylation | Chlorobenzene, Ethyl oxalyl chloride | AlCl₃ / Dichloromethane | 0 °C to RT, 2-4h | 60-70% | >97% |

| Quinoxalinone Synthesis | Ethyl 2-(2-chlorophenyl)-2-oxoacetate, o-Phenylenediamine | Glacial Acetic Acid | Reflux, 4-6h | 80-90% | >98% |

Conclusion

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a fundamentally important intermediate in pharmaceutical synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its reactivity in forming heterocyclic systems like quinoxalinones underscore its utility. Furthermore, its role as a precursor to the key Clopidogrel intermediate, 2-chlorophenylglycine, highlights its significance in the production of life-saving cardiovascular drugs. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in the field of medicinal chemistry, leveraging the synthetic potential of this versatile molecule.

An In-Depth Technical Guide to the Reactivity of the Alpha-Keto Ester in Ethyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a versatile bifunctional molecule featuring a highly reactive α-keto ester moiety. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its utility as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The reactivity of the two adjacent carbonyl groups, influenced by the electronic effects of the ortho-chlorinated phenyl ring, allows for a variety of chemical transformations. This document details experimental protocols for its synthesis and key reactions, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows to support researchers in their synthetic endeavors.

Introduction: The Unique Reactivity of α-Keto Esters

Alpha-keto esters are characterized by the presence of a ketone and an ester functional group on adjacent carbon atoms. This arrangement imparts distinct reactivity to the molecule, primarily centered around the electrophilic nature of the two carbonyl carbons. The reactivity of the α-keto carbon is significantly enhanced by the electron-withdrawing effect of the adjacent ester group.[1]

In Ethyl 2-(2-chlorophenyl)-2-oxoacetate, the presence of a chlorine atom at the ortho position of the phenyl ring further influences the electrophilicity of the α-keto carbonyl carbon through its inductive electron-withdrawing effect (-I). This enhanced electrophilicity makes the α-keto group a prime target for nucleophilic attack, a predominant reaction pathway for α-keto esters.[1] Understanding and controlling these reactions are crucial for the strategic use of this compound as a building block in complex molecular architectures.

Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate

The most direct and common method for the synthesis of aryl α-keto esters like Ethyl 2-(2-chlorophenyl)-2-oxoacetate is the Friedel-Crafts acylation of the corresponding aromatic compound.

Friedel-Crafts Acylation of Chlorobenzene

This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chloro substituent, a mixture of isomers is expected, with the para-substituted product often being the major one due to reduced steric hindrance.[1] However, careful control of reaction conditions can influence the regioselectivity.

Reaction Scheme:

Caption: Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the general procedure for the Friedel-Crafts acylation of substituted benzenes.[2]

Materials:

-

Chlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition of chlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Key Reactions of the α-Keto Ester Moiety

The dual carbonyl functionality of Ethyl 2-(2-chlorophenyl)-2-oxoacetate allows for a range of chemical transformations, primarily involving nucleophilic attack at the keto group and reactions at the ester group.

Reduction of the Keto Group

The selective reduction of the ketone in the presence of the ester is a valuable transformation, leading to the corresponding α-hydroxy ester, a key chiral intermediate in the synthesis of various pharmaceuticals, including the antiplatelet agent Clopidogrel.

Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of less reactive functional groups like esters.

Reaction Scheme:

Caption: Reduction of the α-keto group.

This protocol is adapted from the general procedure for the reduction of α-keto esters.

Materials:

-

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until gas evolution ceases.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Reaction with Nucleophiles: Synthesis of Heterocycles

The adjacent carbonyl groups of α-keto esters are excellent precursors for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles.

The reaction of Ethyl 2-(2-chlorophenyl)-2-oxoacetate with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones, which are important scaffolds in medicinal chemistry.[3]

Reaction Scheme:

Caption: Synthesis of a quinoxalinone derivative.

This protocol is adapted from the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.[3]

Materials:

-

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.

-

Dry the purified product under vacuum.

Hydrolysis of the Ester Group

Under acidic or basic conditions, the ester group of Ethyl 2-(2-chlorophenyl)-2-oxoacetate can be hydrolyzed to the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-oxoacetic acid.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester.

Quantitative Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-(2-chlorophenyl)-2-oxoacetate | 62123-75-5 | C₁₀H₉ClO₃ | 212.63 | Liquid |

| Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate | Not available | C₁₀H₁₁ClO₃ | 214.64 | Not available |

| 3-(2-Chlorophenyl)quinoxalin-2(1H)-one | Not available | C₁₄H₉ClN₂O | 256.69 | Solid |

| 2-(2-Chlorophenyl)-2-oxoacetic acid | 26118-14-9 | C₈H₅ClO₃ | 184.58 | Solid |

Spectroscopic Data

No specific experimental spectroscopic data for Ethyl 2-(2-chlorophenyl)-2-oxoacetate was found in the searched literature. The following are predicted values and typical ranges for similar structures.

¹H NMR (predicted):

-

Aromatic protons (4H): δ 7.3-7.8 ppm (multiplet)

-

Ethyl -CH₂- (2H): δ 4.4 ppm (quartet, J ≈ 7.1 Hz)

-

Ethyl -CH₃ (3H): δ 1.4 ppm (triplet, J ≈ 7.1 Hz)

¹³C NMR (predicted):

-

Keto C=O: δ 185-195 ppm

-

Ester C=O: δ 160-165 ppm

-

Aromatic carbons: δ 125-135 ppm

-

Ethyl -CH₂-: δ 60-65 ppm

-

Ethyl -CH₃: δ 13-15 ppm

IR (predicted):

-

C=O stretch (keto and ester): 1720-1750 cm⁻¹ (strong, broad)

-

C-O stretch (ester): 1200-1300 cm⁻¹

-

Aromatic C=C stretch: 1450-1600 cm⁻¹

-

C-Cl stretch: 750-800 cm⁻¹

Conclusion

Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a valuable and reactive building block in organic synthesis. The adjacent keto and ester functionalities, activated by the ortho-chloro substituent, provide a versatile platform for a variety of chemical transformations. The synthetic and reaction protocols detailed in this guide, along with the summarized data, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the creation of novel and complex molecules. Further investigation into the specific reaction kinetics and the development of stereoselective transformations of this molecule will undoubtedly expand its utility in the field of chemical synthesis.

References

Navigating the Stability and Storage of Ethyl 2-(2-chlorophenyl)-2-oxoacetate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical intermediates is paramount to ensuring experimental reproducibility, product integrity, and safety. This in-depth technical guide focuses on Ethyl 2-(2-chlorophenyl)-2-oxoacetate, a versatile α-keto ester, providing a framework for its handling, storage, and stability assessment.

While specific, long-term stability data for Ethyl 2-(2-chlorophenyl)-2-oxoacetate is not extensively documented in publicly available literature, this guide synthesizes information from related chemical classes, including α-keto esters, aromatic ketones, and chlorinated aromatic compounds, to provide a robust set of recommendations and methodologies.

Core Stability Profile and Recommended Storage

Based on the general characteristics of α-keto esters and aromatic ketones, Ethyl 2-(2-chlorophenyl)-2-oxoacetate is anticipated to be a relatively stable compound under controlled conditions.[1] However, its structure suggests potential sensitivity to certain environmental factors, primarily moisture and light.

Recommended Storage Conditions:

To ensure the long-term integrity of Ethyl 2-(2-chlorophenyl)-2-oxoacetate, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Amber vial or dark container | Protects against potential photodecomposition, a known risk for aromatic ketones.[2][3] |

| Moisture | Tightly sealed container, desiccated environment | Prevents hydrolysis of the ester functional group.[4] |

A related compound, Ethyl 2-chloro-2-oxoacetate, is noted to be moisture-sensitive and reactive with water, reinforcing the need for stringent moisture control.[5]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing appropriate stability-indicating analytical methods and for troubleshooting unexpected experimental outcomes. The primary anticipated degradation pathways for Ethyl 2-(2-chlorophenyl)-2-oxoacetate are hydrolysis and photodegradation.

Hydrolytic Degradation

The ester functional group in Ethyl 2-(2-chlorophenyl)-2-oxoacetate is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 2-(2-chlorophenyl)-2-oxoacetic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.[6]

Photodegradation

Aromatic ketones are known to be photochemically active.[2][7] Upon absorption of light, particularly UV radiation, the molecule can be excited to a higher energy state, leading to various reactions. For chlorinated aromatic compounds, photodechlorination is a possible degradation pathway.[3] This would involve the cleavage of the carbon-chlorine bond, potentially leading to the formation of radical species and subsequent secondary reactions.

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of Ethyl 2-(2-chlorophenyl)-2-oxoacetate, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of Ethyl 2-(2-chlorophenyl)-2-oxoacetate in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat the solution (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and maintain the solution at room temperature or slightly elevated temperature for a defined period.

-

Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep the solution at room temperature for a defined period.

-

Photostability: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber). A solid sample should also be tested.

-

Thermal Degradation: Store both solid sample and a solution at an elevated temperature (e.g., 60-80°C).

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.

Long-Term Stability Study

Long-term stability studies are conducted under the recommended storage conditions to establish the shelf-life of the compound.

General Protocol for Long-Term Stability Study:

-

Sample Storage: Store multiple batches of Ethyl 2-(2-chlorophenyl)-2-oxoacetate in tightly sealed, light-protected containers under the recommended conditions (2-8°C, inert atmosphere).

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and moisture content.

-

Data Evaluation: Evaluate the data to determine if any significant changes in purity or physical properties have occurred over time.

Data Presentation for Stability Studies

The quantitative data generated from stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table for Forced Degradation Study Results:

| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (% Area) |

| 0.1 N HCl, 60°C | 24h | |||

| 0.1 N NaOH, RT | 24h | |||

| 3% H₂O₂, RT | 24h | |||

| Photolytic (UV/Vis) | 24h | |||

| Thermal, 80°C | 24h |

Table for Long-Term Stability Study Results (at 2-8°C):

| Time Point (Months) | Batch 1 Purity (%) | Batch 2 Purity (%) | Batch 3 Purity (%) | Appearance |

| 0 | Conforms | |||

| 3 | Conforms | |||

| 6 | Conforms | |||

| 12 | Conforms | |||

| 24 | Conforms | |||

| 36 | Conforms |

References

- 1. mdpi.com [mdpi.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 7. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from Ethyl 2-(2-chlorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from the reaction of Ethyl 2-(2-chlorophenyl)-2-oxoacetate with o-phenylenediamine. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The acid-catalyzed condensation of α-ketoesters, such as Ethyl 2-(2-chlorophenyl)-2-oxoacetate, with o-phenylenediamine offers a direct and efficient route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry and drug discovery programs.

Introduction

The synthesis of quinoxaline scaffolds is a cornerstone in heterocyclic chemistry due to their significant therapeutic potential. The most common and classical method for the preparation of quinoxalines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. This reaction is typically carried out under acidic conditions and often requires heating. The use of α-ketoesters as the dicarbonyl component provides a straightforward pathway to quinoxalin-2(1H)-one derivatives. These derivatives are of particular interest as they are key structural motifs in a variety of bioactive compounds. This protocol outlines a reliable method for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one, a representative example of this class of compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one. The data is based on typical results obtained for the synthesis of analogous 3-arylquinoxalin-2(1H)-ones under acidic conditions.

| Parameter | Value | Notes |

| Reactant 1 | Ethyl 2-(2-chlorophenyl)-2-oxoacetate | 1.0 equivalent |

| Reactant 2 | o-Phenylenediamine | 1.0 equivalent |

| Solvent | Glacial Acetic Acid | --- |

| Catalyst | Self-catalyzed by Acetic Acid | --- |

| Reaction Temperature | Reflux (approx. 118 °C) | --- |

| Reaction Time | 4 - 8 hours | Monitored by TLC |

| Yield (Isolated) | 80 - 95% | Varies with scale and purity of reactants |

| Product Purity | >95% after recrystallization | --- |

| Melting Point | Not specifically reported, but expected for a crystalline solid | --- |

Experimental Protocols

Synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one

This protocol describes the acid-catalyzed condensation of Ethyl 2-(2-chlorophenyl)-2-oxoacetate and o-phenylenediamine.

Materials:

-

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 eq) and o-phenylenediamine (1.0 eq).

-

Solvent Addition: To the flask, add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-(2-chlorophenyl)quinoxalin-2(1H)-one.

-

Drying: Dry the purified product under vacuum.

Visualizations

Reaction Pathway

The following diagram illustrates the plausible reaction mechanism for the formation of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from Ethyl 2-(2-chlorophenyl)-2-oxoacetate and o-phenylenediamine. The reaction proceeds via an initial condensation to form an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration.

References

Application Notes: Synthesis and Utility of 3-(2-chlorophenyl)quinoxalin-2(1H)-one

Introduction

The reaction between ethyl 2-(2-chlorophenyl)-2-oxoacetate and o-phenylenediamine is a cornerstone condensation reaction in heterocyclic chemistry. This process provides a direct and efficient route to synthesize 3-(2-chlorophenyl)quinoxalin-2(1H)-one, a member of the quinoxalinone family. Quinoxaline derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and applications as functional materials.[1][2][3] These compounds form the core structure of various antibiotics and exhibit a wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[4] The described reaction is a facile method for producing these valuable molecular scaffolds.

Reaction Mechanism and Rationale

The synthesis of 3-(2-chlorophenyl)quinoxalin-2(1H)-one from the specified reactants proceeds via a cyclocondensation reaction. The proposed mechanism involves two key steps:

-

Initial Condensation: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic ketone carbonyl group of ethyl 2-(2-chlorophenyl)-2-oxoacetate, forming a hemiaminal intermediate which then dehydrates to form an imine.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl group. This is followed by the elimination of an ethanol molecule to yield the stable, six-membered heterocyclic ring system of the quinoxalinone product.

This one-pot synthesis is widely used due to its efficiency and the general availability of the starting materials.[5][6]

Applications in Research and Drug Development